(3-Methoxy-4-(methylthio)phenyl)methanol
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Overview
Description
(3-Methoxy-4-(methylthio)phenyl)methanol is an organic compound with the molecular formula C9H12O2S. It is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a benzene ring, along with a methanol group (-CH2OH). This compound is often used as a building block in organic synthesis due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-(methylthio)phenyl)methanol typically involves the reaction of 3-methoxy-4-(methylthio)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-(methylthio)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(methylthio)benzaldehyde or 3-methoxy-4-(methylthio)benzoic acid.
Reduction: Formation of derivatives with different alcohol or alkane groups.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
(3-Methoxy-4-(methylthio)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to modulation of biological processes and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzyl alcohol: Similar structure but lacks the methoxy group.
3-(4-Methylthiophenyl)propionic acid: Contains a propionic acid group instead of a methanol group.
(3-Methoxy-4-(methylthio)phenyl)(m-tolyl)methanol: Contains an additional tolyl group
Uniqueness
The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
(3-methoxy-4-methylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-11-8-5-7(6-10)3-4-9(8)12-2/h3-5,10H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYRGBPHQWULDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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